REACTION_CXSMILES
|
[OH-].[Na+].C(N(CC)C(=O)[S:7][C:8]1[CH:13]=[C:12]([Br:14])[CH:11]=[C:10]([Br:15])[CH:9]=1)C>CO>[Br:14][C:12]1[CH:13]=[C:8]([SH:7])[CH:9]=[C:10]([Br:15])[CH:11]=1 |f:0.1|
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Name
|
|
Quantity
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1.96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
S-(3,5-dibromophenyl) diethylthiocarbamate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(SC1=CC(=CC(=C1)Br)Br)=O)CC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 hours
|
Duration
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15 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (90 ml) and water (250 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with dichloromethane (90 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml)
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous layers were cooled to 0° C.
|
Type
|
ADDITION
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Details
|
the pH was adjusted to 2 by the addition of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
giving a white suspension
|
Type
|
EXTRACTION
|
Details
|
This suspension was extracted with dichloromethane (2×250 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)Br)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |